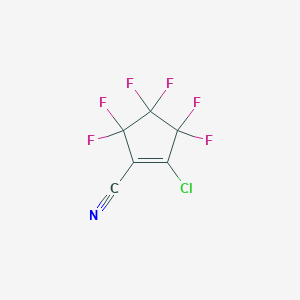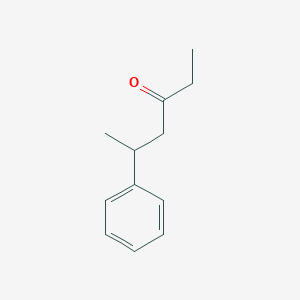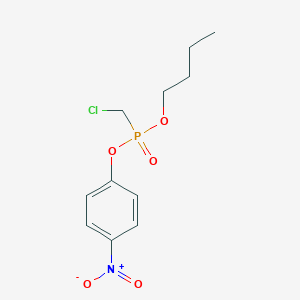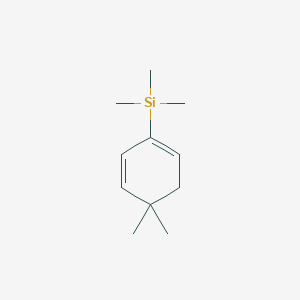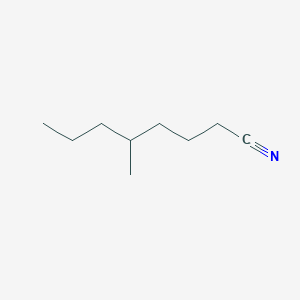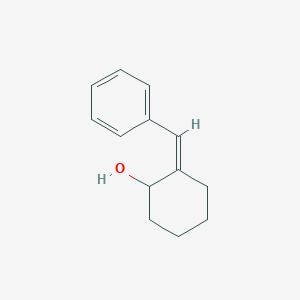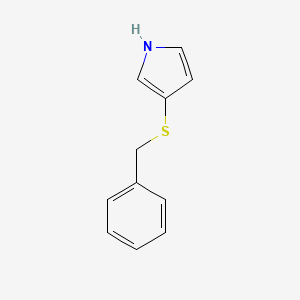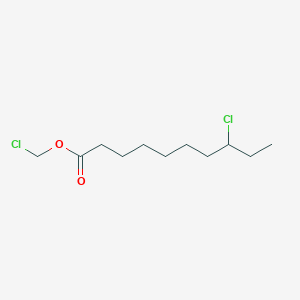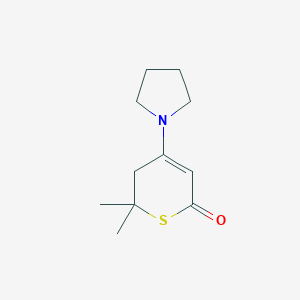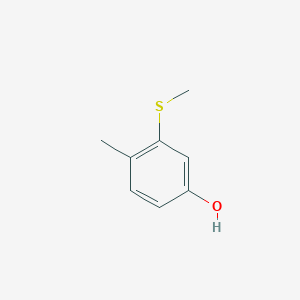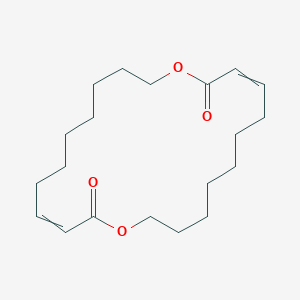
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione is a complex organic compound with the molecular formula C20H36O4 It is characterized by its unique structure, which includes two oxygen atoms forming a dioxane ring and two double bonds within a larger cyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione typically involves cycloaddition reactions, such as the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile, forming a six-membered ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives, while reduction can produce saturated cyclic compounds .
Wissenschaftliche Forschungsanwendungen
1,12-Dioxacyclodocosa-3,14-diene-2,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: It is used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism by which 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dioxane ring and double bonds allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes, making the compound valuable in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxin: An isomeric form with a different arrangement of oxygen atoms and double bonds.
1,4-Dioxin: Another isomer with distinct chemical properties due to its structural differences.
1,12-Dioxacyclodocosane-2,13-dione: A similar compound with a different arrangement of double bonds.
Uniqueness: 1,12-Dioxacyclodocosa-3,14-diene-2,13-dione is unique due to its specific arrangement of oxygen atoms and double bonds within a large cyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
83637-48-3 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1,12-dioxacyclodocosa-3,14-diene-2,13-dione |
InChI |
InChI=1S/C20H32O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h11-12,15-16H,1-10,13-14,17-18H2 |
InChI-Schlüssel |
NBDSVBDSAWVGTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC=CC(=O)OCCCCCCCC=CC(=O)OCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




